molecular formula C21H25ClN2O3S B11243901 1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11243901
M. Wt: 421.0 g/mol
InChI Key: FBOCPNHPWTWHIX-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution reactions to attach the chlorophenyl and methanesulfonyl groups. Common reagents used in these reactions include piperidine, chlorophenylmethanesulfonyl chloride, and 2,5-dimethylphenylamine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

Comparison: Compared to its analogs, 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE may exhibit different chemical reactivity and biological activity due to the presence of the chlorine atom

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-6-16(2)20(12-15)23-21(25)18-4-3-11-24(13-18)28(26,27)14-17-7-9-19(22)10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

FBOCPNHPWTWHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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